Tetracycline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

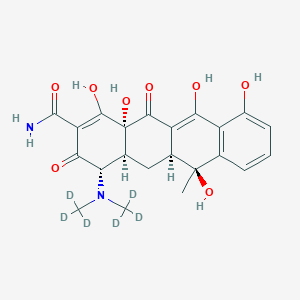

C22H24N2O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3 |

InChI Key |

NWXMGUDVXFXRIG-CJQNGSMCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline-d6 is a deuterium-labeled version of tetracycline (B611298), a broad-spectrum polyketide antibiotic. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of tetracycline in various biological and environmental matrices.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled parent compound without significantly altering its chemical behavior, making it an ideal tool for pharmacokinetic, metabolic, and residue analysis studies.[3] This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical applications.

Core Physical and Chemical Properties

This compound shares most of its physicochemical properties with its non-labeled counterpart, with the key difference being its increased molecular weight due to the deuterium labeling.

Data Presentation

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [4] |

| CAS Number | 2373374-42-4 | [1][4][5][6] |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [5][6][7][8] |

| Molecular Weight | 450.47 g/mol | [1][5][6][7] |

| Accurate Mass | 450.1909 Da | [4][6] |

| Appearance | White to light yellow or yellow to brown solid | [1][3][7] |

| Purity | Isotopic Purity: ≥94% | [5] |

| Storage Conditions | 2-8°C, Refrigerator, Amber Vial, Under Inert Atmosphere | [2][7] |

| Melting Point | 223 °C (for unlabeled Tetracycline HCl) | [9][10] |

| Solubility (unlabeled) | DMSO (~1 mg/mL), Dimethylformamide (~1.4 mg/mL), PBS (pH 7.2) (~3.3 mg/mL), Water (1.7 mg/mL), Methanol (>20 mg/mL) | [11][12] |

| LogP | -2 | [3][4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses through porin channels in the outer membrane of bacteria and is then actively transported across the inner cytoplasmic membrane. Once inside the cell, tetracycline binds to the 30S ribosomal subunit.[13] This binding physically blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing peptide chain and halting protein synthesis.[13]

Figure 1. Mechanism of this compound action on the bacterial 30S ribosomal subunit.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound.

Quantification by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general method for quantifying tetracycline in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[14]

Objective: To determine the concentration of tetracycline in a sample.

Materials:

-

Blank biological matrix

-

Tetracycline analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

-

Formic acid or Trifluoroacetic acid[13]

-

Ethyl acetate[15]

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)[14] or supplies for liquid-liquid extraction.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Transfer the supernatant to a new tube. For cleaner samples, an additional Solid Phase Extraction (SPE) or liquid-liquid extraction step can be performed.[14][16]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% ACN with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Instrument: UHPLC system.[13]

-

Column: C8 or C18 column (e.g., 2.1 mm x 100 mm, <2.5 µm).[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[13]

-

Gradient: A typical gradient might run from 10% B to 95% B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.[13]

-

Column Temperature: 35-40°C.[13]

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

-

Ionization Mode: Positive (ESI+).[14]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tetracycline (unlabeled): Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 410.2

-

This compound (IS): Precursor ion (Q1) m/z 451.2 → Product ion (Q3) m/z 416.2 (Note: Specific m/z values should be optimized for the instrument used).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both tetracycline and this compound MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrator standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Figure 2. Experimental workflow for quantification using this compound as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of this compound. Due to the deuterium labeling on the dimethylamino group, the corresponding proton signal in ¹H NMR will be absent, confirming successful labeling.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument for the specific probe and solvent.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The characteristic singlet for the two methyl groups of the dimethylamino function (around 2.5-3.0 ppm in unlabeled tetracycline) should be absent or significantly reduced.

-

Acquire a ¹³C NMR spectrum. The carbon signal corresponding to the labeled methyl groups will show a characteristic multiplet due to C-D coupling.

-

Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signal.

-

-

Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound melts.

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Apparatus: Use a standard melting point apparatus with a calibrated thermometer or digital sensor.

-

Measurement:

-

Pack a small amount of the powdered sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure substances, this range is typically narrow. The melting point is expected to be similar to that of unlabeled tetracycline (approx. 223 °C for the hydrochloride salt).[9][10]

-

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or under a chemical fume hood.[9]

-

Storage: Store in a tightly sealed, light-protected container (amber vial) in a refrigerator (2-8°C).[2][7] The compound is light and moisture sensitive.[10]

-

Toxicity: Unlabeled tetracycline is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[17] It may also cause damage to organs through prolonged or repeated exposure.[17] Similar precautions should be taken for the deuterated form.

This guide provides a comprehensive overview of this compound for research and development purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]

- 4. This compound | C22H24N2O8 | CID 57369419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound (80%) | TRC-T291402-0.5MG | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound (80%) | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. toku-e.com [toku-e.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. shimadzu.com [shimadzu.com]

- 14. mdpi.com [mdpi.com]

- 15. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Tetracycline-d6: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic, tetracycline (B611298). This document covers its fundamental properties, primary applications in research and development, and detailed insights into its mechanism of action and relevant experimental protocols.

Core Properties of this compound

This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays.

| Property | Data | Citation(s) |

| CAS Number | 2373374-42-4 | [1][2] |

| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [1][3][4][5][6][7] |

| Molecular Weight | 450.47 g/mol | [1][3][6][7][8] |

| Synonyms | Abramycin-d6, Liquamycin-d6, Tsiklomitsin-d6 | [1][2][6][8] |

| Appearance | Yellow to Brown Solid | [3][8] |

| Primary Application | Internal standard for quantification by GC- or LC-mass spectrometry | [3][9] |

Mechanism of Action and Biological Pathways

The biological activity of this compound is identical to that of unlabeled tetracycline. Its primary mechanism is the inhibition of protein synthesis in bacteria. However, tetracyclines also exert significant effects on eukaryotic cells, particularly on mitochondria and inflammatory pathways.

Tetracycline is a bacteriostatic agent that prevents bacterial growth by reversibly binding to the 30S ribosomal subunit. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[10][11][12][13]

Due to the evolutionary relationship between mitochondria and bacteria, tetracyclines can also inhibit mitochondrial protein synthesis.[5][8][14] This occurs because mitochondrial ribosomes share structural similarities with bacterial ribosomes. This inhibition disrupts the synthesis of 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system encoded by mitochondrial DNA, leading to a "mitonuclear protein imbalance."[14] The consequences include impaired mitochondrial respiration, increased glycolytic metabolism, and the induction of mitochondrial stress responses.[5][8]

Tetracyclines possess anti-inflammatory properties that are independent of their antimicrobial activity.[4][15] These effects are mediated through several mechanisms:

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines chelate zinc and calcium ions, which are essential co-factors for MMPs, thereby inhibiting their activity and preventing the degradation of connective tissues.[1][6]

-

Modulation of Cytokines: They can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF-α) and various interleukins (IL-1, IL-6, IL-8).[1]

-

Inhibition of Other Inflammatory Mediators: Tetracyclines inhibit phospholipase A2 (a precursor for inflammatory mediators) and inducible nitric oxide synthase (iNOS), which reduces nitric oxide (NO) levels.[1][16]

Experimental Protocols: Use as an Internal Standard

The primary application of this compound is as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of tetracycline quantification in complex matrices like plasma, tissue, or environmental samples.

The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. This compound is spiked into all samples, calibrators, and quality controls at a fixed concentration at the beginning of the sample preparation process.

This protocol is adapted from a method for determining tetracycline residues in environmental water samples using solid-phase extraction (SPE) and UPLC-MS/MS.[17][18]

1. Reagents and Standards:

-

This compound (Internal Standard) stock solution (e.g., 1 µg/mL in methanol).

-

Tetracycline (Analyte) stock solution.

-

Working standard solutions and calibration curve standards prepared by serial dilution.

-

Methanol (B129727), Acetone, Formic Acid (LC-MS grade).

-

Na₂EDTA.

-

Ultrapure water.

-

SPE Cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB).

2. Sample Preparation (Solid-Phase Extraction):

-

Collect 1.0 L of water sample.

-

Add Na₂EDTA to a final concentration of 0.5 g/L and adjust pH to 3.0.

-

Spike the sample with a known amount of this compound solution.

-

Condition an SPE cartridge with methanol followed by ultrapure water (pH 3.0).

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with ultrapure water).

-

Elute the analytes and the internal standard with 4 mL of acetone:methanol (1:1, v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. UPLC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g., C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over several minutes to separate the analytes.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters: The following table provides representative MRM transitions for tetracycline and its deuterated internal standard. These values should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetracycline | 445.2 | 410.2 | (Instrument Dependent) |

| 154.1 | (Instrument Dependent) | ||

| This compound | 451.2 | 416.2 | (Instrument Dependent) |

| 158.1 | (Instrument Dependent) |

5. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (Tetracycline / this compound) against the analyte concentration.

-

The concentration of tetracycline in unknown samples is determined from this calibration curve. The use of the isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.[18]

References

- 1. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research. | Semantic Scholar [semanticscholar.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. clearsynth.com [clearsynth.com]

- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 11. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]

- 13. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 14. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmacytimes.com [pharmacytimes.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Deuterium-Labeled Tetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterium-labeled tetracycline (B611298), specifically focusing on Tetracycline-d6, a valuable internal standard for quantitative analysis. This document details a feasible synthetic pathway, experimental protocols, and in-depth analytical characterization methodologies.

Introduction

Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), offers a subtle yet powerful modification that aids in mechanistic studies, metabolic profiling, and, most notably, serves as a superior internal standard in quantitative bioanalysis by mass spectrometry.[1][2] this compound, in which the six hydrogen atoms of the C4-dimethylamino group are replaced with deuterium, is a prime example of such an internal standard, ensuring accurate quantification of tetracycline in complex biological matrices. This guide outlines a plausible and chemically sound approach to its synthesis and the rigorous analytical techniques required for its characterization.

Synthetic Pathway and Rationale

The synthesis of this compound hinges on the strategic introduction of a deuterated dimethylamino moiety at the C4 position of the tetracycline scaffold. A direct synthesis from tetracycline is challenging due to the molecule's sensitivity. A more viable approach involves the reductive amination of a 4-amino or 4-dedimethylamino tetracycline precursor using deuterated reagents. The Eschweiler-Clarke reaction, a well-established method for the methylation of amines, presents a promising route when adapted with deuterated formaldehyde (B43269) and deuterated formic acid.[3][4][5]

The proposed synthetic workflow is as follows:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 4-Dedimethylamino-tetracycline (Precursor)

The preparation of the 4-dedimethylamino tetracycline precursor is a critical first step. This can be achieved through methods described in the literature, often involving the removal of the dimethylamino group from tetracycline.

Materials:

-

Tetracycline hydrochloride

-

Reagents for demethylation (as per established literature procedures)

-

Appropriate solvents (e.g., water, organic solvents)

-

Acids and bases for pH adjustment

Procedure:

-

Follow a validated literature procedure for the demethylation of tetracycline to yield 4-dedimethylamino-tetracycline. This may involve multi-step reactions and require careful control of reaction conditions to avoid degradation of the tetracycline core.

-

Purify the resulting 4-dedimethylamino-tetracycline using techniques such as column chromatography or recrystallization.

-

Confirm the identity and purity of the precursor using analytical methods like HPLC, ¹H NMR, and mass spectrometry before proceeding to the labeling step.

Synthesis of this compound via Deuterated Eschweiler-Clarke Reaction

This protocol describes the introduction of the di(methyl-d3)amino group onto the 4-amino position of the tetracycline precursor.

Materials:

-

4-Dedimethylamino-tetracycline

-

Deuterated formaldehyde (paraformaldehyde-d2 or D2CO solution)

-

Deuterated formic acid (DCOOD)

-

Anhydrous reaction solvent (e.g., N,N-Dimethylformamide - DMF)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-dedimethylamino-tetracycline (1 equivalent) in the anhydrous reaction solvent.

-

Add deuterated formaldehyde (excess, e.g., 5-10 equivalents).

-

Add deuterated formic acid (excess, e.g., 5-10 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the Eschweiler-Clarke reaction (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a quenching solution to neutralize the excess acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Characterization of Deuterium-Labeled Tetracycline

Rigorous characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the final product.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the mass increase corresponding to the deuterium labeling and for assessing isotopic purity.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Experimental Parameters:

-

Ionization Mode: Positive ESI is typically used for tetracyclines, observing the [M+H]⁺ ion.

-

Mass Analyzer: Operate in high-resolution mode to accurately determine the mass-to-charge ratio (m/z).

-

Collision-Induced Dissociation (CID): Perform MS/MS experiments to analyze the fragmentation pattern. The fragmentation of the dimethylamino group will show a characteristic mass shift.

Data Presentation:

| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| Tetracycline | C₂₂H₂₄N₂O₈ | 444.1533 | 445.1606 |

| This compound | C₂₂H₁₈D₆N₂O₈ | 450.1911 | 451.1984 |

Table 1: Expected Mass Spectrometry Data for Tetracycline and this compound.

The fragmentation pattern in MS/MS analysis can further confirm the location of the deuterium labels. For instance, the loss of the dimethylamino group will result in a fragment that is 6 Da heavier for this compound compared to unlabeled tetracycline.[6]

Caption: Comparative MS/MS fragmentation of Tetracycline and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of deuterium incorporation and for quantifying the isotopic enrichment.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocols:

-

¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete disappearance of the signal corresponding to the N-methyl protons, which typically appears as a singlet in the spectrum of unlabeled tetracycline.

-

²H NMR: The deuterium NMR spectrum will exhibit a signal at the chemical shift corresponding to the N-methyl groups, confirming the presence of deuterium at this position.

-

¹³C NMR: The carbon NMR spectrum will show a change in the multiplicity of the carbon signals for the N-methyl groups due to C-D coupling. The signal will appear as a multiplet (typically a septet for a CD₃ group) instead of a quartet (for a CH₃ group) in the proton-coupled spectrum, and the resonance will be shifted slightly upfield.

Data Presentation:

| Nucleus | Tetracycline (δ, ppm) | This compound (δ, ppm) | Expected Change |

| ¹H (N-CH₃) | ~2.5-3.0 (s, 6H) | Signal absent or significantly reduced | Confirms deuteration at the dimethylamino group |

| ²H (N-CD₃) | - | ~2.5-3.0 | Confirms presence of deuterium |

| ¹³C (N-CD₃) | ~42 | ~42 | Signal appears as a multiplet due to C-D coupling |

Table 2: Expected NMR Data for Tetracycline and this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purification and purity assessment of the final product.

Instrumentation: HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18).

Experimental Parameters:

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: UV detection at a wavelength where tetracycline has strong absorbance (e.g., 280 nm or 355 nm).

-

Purity Assessment: The purity of this compound is determined by the peak area percentage in the chromatogram.

Conclusion

The synthesis and characterization of deuterium-labeled tetracycline, specifically this compound, is a multi-step process that requires careful execution and rigorous analytical validation. The proposed synthetic route, utilizing a deuterated Eschweiler-Clarke reaction on a 4-dedimethylamino-tetracycline precursor, offers a feasible pathway to this important analytical standard. The detailed characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the successful incorporation of deuterium at the desired positions and to ensure the high isotopic and chemical purity required for its application in quantitative studies. This guide provides a solid foundation for researchers and drug development professionals to produce and validate deuterium-labeled tetracycline for their analytical needs.

References

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Isotopic Purity and Labeling Efficiency of Tetracycline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic, tetracycline (B611298). This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative analytical applications.

Introduction to this compound

This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium (B1214612). This labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based assays to improve the accuracy and precision of tetracycline quantification in various biological matrices. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity and the efficiency of the deuterium labeling.

Isotopic Purity of this compound

Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. Commercially available this compound typically has a stated isotopic purity of ≥94%. However, the actual distribution of isotopic species can vary between batches and manufacturers. A detailed analysis of the isotopic distribution is crucial for accurate quantitative studies.

Quantitative Data on Isotopic Distribution

The following table summarizes a representative isotopic distribution for a batch of this compound with a stated isotopic purity of ≥94%. This data is typically obtained through high-resolution mass spectrometry.

| Isotopic Species | Description | Representative Abundance (%) |

| d6 | Fully labeled Tetracycline | 95.2 |

| d5 | Tetracycline with five deuterium atoms | 3.5 |

| d4 | Tetracycline with four deuterium atoms | 0.8 |

| d3 | Tetracycline with three deuterium atoms | 0.3 |

| d2 | Tetracycline with two deuterium atoms | <0.1 |

| d1 | Tetracycline with one deuterium atom | <0.1 |

| d0 | Unlabeled Tetracycline | 0.2 |

Labeling Efficiency

Labeling efficiency in the context of this compound synthesis refers to the effectiveness of incorporating deuterium atoms into the target positions. High labeling efficiency is desired to maximize the yield of the d6 species and minimize the presence of partially labeled and unlabeled tetracycline. The efficiency is largely dependent on the chosen synthetic route and reaction conditions.

Experimental Protocols

Plausible Synthesis of this compound via Reductive Amination

A common and efficient method for introducing deuterium at the N-methyl positions is through reductive amination. The following protocol describes a plausible synthetic route starting from a suitable tetracycline precursor.

Objective: To synthesize this compound by reductive amination of 4-epi-amino-tetracycline with deuterated formaldehyde (B43269).

Materials:

-

4-epi-amino-tetracycline hydrochloride

-

Deuterated formaldehyde (DCDO, 20 wt. % solution in D2O)

-

Sodium cyanoborodeuteride (NaBD3CN)

-

Methanol-d4

-

Water (deionized)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the free base: Dissolve 4-epi-amino-tetracycline hydrochloride in a minimal amount of deionized water and adjust the pH to ~8.5 with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-epi-amino-tetracycline.

-

Reductive Amination: Dissolve the 4-epi-amino-tetracycline free base in methanol-d4. To this solution, add deuterated formaldehyde (2.5 equivalents) followed by sodium cyanoborodeuteride (2.2 equivalents) in portions at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid until the pH is ~2. Stir for 30 minutes. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield this compound.

Determination of Isotopic Purity by LC-MS/MS

Objective: To determine the isotopic distribution of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Materials:

-

This compound sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometer Settings (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Scan Mode: Full scan from m/z 440 to 460

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

-

Data Analysis:

-

Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.

-

Determine the area under the curve for the mass-to-charge ratio (m/z) of each isotopic species (d0 to d6). The theoretical m/z for the [M+H]+ ion of this compound is approximately 451.2.

-

Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks.

-

Confirmation of Labeling Position and Purity by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and quantify the isotopic purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

Materials:

-

This compound sample

-

Dimethyl sulfoxide-d6 (DMSO-d6) with an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in a known volume of DMSO-d6 containing the internal standard.

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

The signals corresponding to the N-methyl protons in unlabeled tetracycline (around 2.5-3.0 ppm) should be significantly diminished or absent in the spectrum of this compound.

-

Integrate the residual proton signal at the N-methyl positions and compare it to the integral of a non-deuterated proton signal in the tetracycline molecule (e.g., aromatic protons) or the internal standard. This comparison allows for the calculation of the percentage of non-deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A single resonance corresponding to the deuterium atoms on the N-methyl groups should be observed. The presence of other signals could indicate deuterium scrambling.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The carbon signals for the N-methyl groups will show a characteristic triplet splitting pattern due to C-D coupling, confirming the location of the deuterium labels. The signal for the unlabeled N-methyl carbon will be a quartet.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

The Core Mechanism of Tetracycline Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of tetracycline (B611298) antibiotics, focusing on their interaction with the bacterial ribosome to inhibit protein synthesis. This document delves into the specific molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the core concepts through diagrams.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. The primary target of tetracyclines is the 30S ribosomal subunit, a key component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA).

The mechanism can be broken down into the following key steps:

-

Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels (like OmpF and OmpC in Gram-negative bacteria) in the outer membrane and are then actively transported across the inner cytoplasmic membrane into the cytoplasm.

-

Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, tetracycline binds to a primary binding site on the 30S ribosomal subunit. This high-affinity site, often referred to as the Tet-1 site, is located within a pocket formed by helices h31, h32, and h34 of the 16S ribosomal RNA (rRNA). More recent cryo-electron microscopy (cryo-EM) studies have also identified a secondary binding site in the nascent peptide exit tunnel (NPET) of the 50S subunit, suggesting a dual-targeting mechanism for some tetracyclines.

-

Steric Hindrance of Aminoacyl-tRNA Binding: The binding of tetracycline to the Tet-1 site physically obstructs the A-site (aminoacyl site) of the ribosome. This steric hindrance prevents the incoming aminoacyl-transfer RNA (aa-tRNA) from correctly docking and binding to the mRNA codon presented in the A-site.

-

Halting Polypeptide Elongation: By blocking the binding of aa-tRNA, tetracycline effectively stalls the elongation phase of protein synthesis. No new amino acids can be added to the growing polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth and replication.

Molecular Interactions at the Primary Binding Site

The interaction between tetracycline and the 16S rRNA is highly specific and involves a network of hydrogen bonds and electrostatic interactions. Key nucleotides in the 16S rRNA that are crucial for tetracycline binding include:

-

Helix 34 (h34): Nucleotides such as G1058 and C1054 play a significant role.

-

Helix 31 (h31): Residues around positions 965-967 are important for the interaction.

Magnesium ions (Mg²⁺) are also critical for mediating the binding of tetracycline to the ribosome, stabilizing the conformation of both the antibiotic and the rRNA binding pocket. While the primary interaction is with the 16S rRNA, some ribosomal proteins of the 30S subunit, such as S3, S7, S8, and S14, contribute to the formation and stability of the binding pocket.

Quantitative Data

The efficacy of tetracycline antibiotics can be quantified through various parameters, including their binding affinity to the ribosome and their minimum inhibitory concentrations (MICs) against different bacterial species.

Table 1: Binding Affinity of Tetracycline to the Bacterial Ribosome

| Parameter | Value | Organism/Component | Reference |

| Dissociation Constant (Kd) | ~1-2 µM | E. coli 70S Ribosome |

Table 2: Minimum Inhibitory Concentration (MIC) of Tetracycline Against Selected Bacteria

| Bacterial Species | MIC Range (µg/mL) | Notes | Reference(s) |

| Escherichia coli (tet(C)-positive) | 2 - 16 | Broth microdilution | |

| Staphylococcus aureus | 0.39 | - | |

| Streptococcus pneumoniae | ≤ 2.0 | Regular MIC breakpoint | |

| Haemophilus influenzae | ≤ 2 | Susceptibility breakpoint |

Note: MIC values can vary depending on the specific strain, resistance mechanisms present, and the testing methodology used.

Experimental Protocols

The elucidation of the tetracycline mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography of the Tetracycline-Ribosome Complex

This protocol outlines the general steps for determining the crystal structure of a tetracycline antibiotic in complex with the bacterial ribosome.

1. Purification and Crystallization of the 70S Ribosome:

- Isolate 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli).

- Purify the ribosomes using sucrose (B13894) density gradient centrifugation.

- Concentrate the purified ribosomes to a suitable concentration for crystallization (typically 10-20 mg/mL).

- Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitants and buffer conditions.

2. Formation of the Ribosome-Tetracycline Complex:

- Soak the grown ribosome crystals in a cryo-protectant solution containing a molar excess of the tetracycline antibiotic. The concentration of tetracycline can range from micromolar to millimolar, and the soaking time can vary from minutes to hours.

- Alternatively, co-crystallize the ribosome in the presence of the tetracycline antibiotic.

3. Data Collection:

- Flash-cool the crystals in liquid nitrogen to prevent radiation damage.

- Collect X-ray diffraction data at a synchrotron source. A typical dataset consists of hundreds of diffraction images collected as the crystal is rotated.

4. Structure Determination and Refinement:

- Process the diffraction data using software such as HKL2000 or XDS to obtain a set of structure factor amplitudes.

- Determine the structure by molecular replacement using a previously solved ribosome structure as a search model.

- Build the model of the bound tetracycline into the electron density map using software like Coot.

- Refine the atomic model against the experimental data using programs such as PHENIX or Refmac5 to improve the fit and geometry.

Cryo-Electron Microscopy (Cryo-EM) of the Tetracycline-Ribosome Complex

Cryo-EM has emerged as a powerful technique for visualizing the structures of large macromolecular complexes like the ribosome in a near-native state.

1. Sample Preparation:

- Prepare a purified and homogeneous sample of the 70S ribosome-tetracycline complex as described for X-ray crystallography. The concentration is typically lower, in the range of 1-5 mg/mL.

- Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., copper grid with a perforated carbon film).

- Blot the grid with filter paper to create a thin film of the sample.

- Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.

2. Data Collection:

- Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

- Collect a large dataset of high-resolution images (micrographs) of the frozen particles using an automated data collection software.

3. Image Processing and 3D Reconstruction:

- Perform motion correction on the raw movie frames to correct for beam-induced motion.

- Estimate the contrast transfer function (CTF) for each micrograph.

- Pick individual ribosome particles from the micrographs.

- Perform 2D classification to sort the particles into different views.

- Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ribosome-tetracycline complex using software like RELION or CryoSPARC.

4. Model Building and Analysis:

- Dock a pre-existing ribosome structure into the cryo-EM density map.

- Build the atomic model of the bound tetracycline and refine the overall structure against the map.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of tetracycline on protein synthesis in a cell-free system.

1. Preparation of the In Vitro Translation System:

- Use a commercially available bacterial in vitro transcription-translation (TX-TL) system (e.g., from E. coli) or prepare a cell-free extract.

- The system should contain all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, energy sources (ATP, GTP), and transcription machinery if starting from a DNA template.

2. Reporter Gene Construct:

- Use a plasmid DNA or mRNA encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), that allows for easy and quantifiable detection of protein synthesis.

3. Assay Setup:

- In a microplate format, set up reactions containing the in vitro translation mix and the reporter gene template.

- Add varying concentrations of the tetracycline antibiotic to the reaction wells. Include a negative control (no antibiotic) and a positive control (a known translation inhibitor).

4. Incubation and Measurement:

- Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a specific period (e.g., 1-2 hours).

- Measure the amount of reporter protein synthesized. For luciferase, add the luciferin (B1168401) substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.

5. Data Analysis:

- Plot the reporter signal as a function of the tetracycline concentration.

- Determine the IC₅₀ value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the tetracycline mechanism of action.

Signaling Pathway of Tetracycline Action

Caption: Overview of tetracycline's journey into the bacterial cell and its inhibitory action on the ribosome.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Step-by-step workflow for determining the inhibitory activity of tetracycline on protein synthesis.

Logical Relationship of Tetracycline Binding and Protein Synthesis Inhibition

Caption: The causal chain from tetracycline binding to the ultimate bacteriostatic effect.

A Technical Guide to Tetracycline-d6 and Unlabeled Tetracycline: Key Differentiators for Researchers

For scientists and professionals in drug development and analytical research, understanding the nuanced differences between isotopically labeled and unlabeled compounds is critical for experimental design and data interpretation. This guide provides an in-depth comparison of Tetracycline-d6 and its unlabeled counterpart, tetracycline (B611298), focusing on their core distinctions, applications, and the methodologies where these differences are paramount.

Core Distinction: The Isotopic Label

The fundamental difference between this compound and unlabeled tetracycline lies in their isotopic composition. This compound is a deuterated form of tetracycline, meaning six hydrogen atoms (protons) in its structure have been replaced with deuterium (B1214612) atoms.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron, making it approximately twice as heavy as a standard hydrogen atom. This substitution is typically made at the dimethylamino group.[3]

This seemingly minor alteration at the atomic level does not significantly change the chemical properties or biological activity of the molecule under most conditions.[2] However, the increase in mass is the key feature that makes this compound an invaluable tool in modern analytical chemistry, particularly in mass spectrometry-based techniques.[1]

Comparative Physicochemical Properties

The primary quantitative difference between the two molecules is their mass. Other physical properties, such as appearance and general antibiotic function, remain consistent.[4][5][6]

| Property | Unlabeled Tetracycline | This compound |

| Molecular Formula | C₂₂H₂₄N₂O₈[7][8][9] | C₂₂H₁₈D₆N₂O₈[4][5][10] |

| Average Molecular Weight | ~444.43 g/mol [7][9][11] | ~450.47 g/mol [4][5][10] |

| Monoisotopic Mass | ~444.1533 Da[11] | ~450.1909 Da[3][6] |

| Appearance | Yellow to Brown Solid[4] | Light Yellow to Brown Solid[5] |

| Primary Application | Broad-spectrum antibiotic[12][13] | Internal standard for quantitative analysis[1][2] |

| CAS Number | 60-54-8[6][8][9] | 2373374-42-4[6][10][14] |

The Role of this compound as an Internal Standard

The most significant application of this compound is its use as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An internal standard is a compound with physicochemical properties very similar to the analyte (in this case, unlabeled tetracycline) that is added in a known quantity to every sample, calibrator, and quality control sample before processing.

The rationale for using a deuterated internal standard is that it will behave almost identically to its unlabeled counterpart throughout the entire experimental workflow, including extraction, chromatography, and ionization.[2] Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same degree. However, because of their mass difference, the mass spectrometer can distinguish between them. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification, correcting for matrix effects and procedural inconsistencies.[15][16]

Analyte and Internal Standard Relationship in LC-MS

Experimental Protocol: Quantification of Tetracycline in Water using LC-MS/MS with this compound

This section outlines a generalized protocol for the determination of tetracycline in an environmental water sample.

1. Reagents and Materials:

-

Unlabeled Tetracycline standard

-

This compound (Internal Standard)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Formic Acid

-

Ultrapure Water

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance)

-

Water sample

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled tetracycline and this compound in methanol.

-

Working Standard Solutions: Serially dilute the unlabeled tetracycline stock solution to create a series of calibration standards (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution to a fixed concentration that will be added to all samples.

3. Sample Preparation (Solid Phase Extraction):

-

Filter the water sample (e.g., 100 mL) to remove particulates.

-

Add a precise volume of the Internal Standard Spiking Solution to the water sample.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the tetracycline and this compound from the cartridge with a small volume of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto an HPLC system (e.g., with a C18 column). Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation.[17]

-

Mass Spectrometry (MS/MS): Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Tetracycline: Monitor the transition from the precursor ion (e.g., m/z 445.2) to a specific product ion.

-

MRM Transition for this compound: Monitor the transition from its precursor ion (e.g., m/z 451.2) to its corresponding product ion.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Tetracycline Area / this compound Area) against the concentration of the calibration standards.

-

Calculate the concentration of tetracycline in the water sample by using the measured peak area ratio and interpolating from the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

Conclusion

The key difference between this compound and unlabeled tetracycline is the isotopic substitution of six hydrogen atoms with deuterium, resulting in a molecule that is chemically similar but physically heavier. This mass difference is the cornerstone of its utility as an internal standard, enabling researchers to perform highly accurate and reliable quantification of tetracycline in complex matrices. For professionals in analytical chemistry and drug development, leveraging deuterated standards like this compound is essential for robust method development and the generation of high-quality data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]

- 3. This compound | C22H24N2O8 | CID 57369419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (80%) | CymitQuimica [cymitquimica.com]

- 6. This compound (80%) | TRC-T291402-0.5MG | LGC Standards [lgcstandards.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Tetracycline - Physical Properties [chm.bris.ac.uk]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. medkoo.com [medkoo.com]

- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 13. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. achemtek.com [achemtek.com]

- 15. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry | FDA [fda.gov]

A Technical Guide to Tetracycline-d6: Commercial Sources, Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Tetracycline-d6, a deuterated analog of the broad-spectrum antibiotic tetracycline (B611298). This document serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, quality specifications, and practical applications in a research setting.

Introduction to this compound

This compound is a stable isotope-labeled version of tetracycline, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various research applications, particularly as an internal standard in quantitative analysis by mass spectrometry.[1][2] Its chemical and biological properties are nearly identical to those of unlabeled tetracycline, allowing it to mimic the behavior of the parent drug in analytical and biological systems.

Tetracyclines, as a class of antibiotics, function by inhibiting protein synthesis in bacteria.[3][4] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.[1][5][6] This mechanism of action is central to their bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a comparative table summarizing the offerings from prominent vendors.

| Supplier | Product Number (Example) | Purity/Isotopic Purity | Form | Storage Conditions | Additional Information |

| Simson Pharma Limited | T640000D6 | Certificate of Analysis provided with each compound[7] | Custom Synthesis[7] | Not specified | Offers a range of tetracycline-related compounds and impurities.[7] |

| Invivochem | V52801 | ≥98%[5] | White to light yellow solid powder[5] | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] | Provides detailed physicochemical properties and solubility data.[5] |

| Pharmaffiliates | PA STI 081710 | Not specified | Yellow to Brown Solid[8] | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere[8] | Also offers 4-epi-Tetracycline-d6.[9] |

| Immunomart | HY-A0107S | 96.33%[6] | Powder[6] | -20°C for 3 years[6] | Provides solubility information (10 mM in DMSO).[6] |

| MedchemExpress | HY-A0107S | Not specified | Not specified | Not specified | States it can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2] |

| LGC Standards | TRC-T291402-0.5MG | 80%[10][11] | Light Yellow To Brown[11] | -20°C[12] | Shipped at room temperature.[12] |

| Santa Cruz Biotechnology | sc-217781 | 80% Isotopic Purity ≥94%[13] | Not specified | Not specified | Classified as a Dangerous Good for transport.[13] |

| Artis Standards | AI0609 | >95% (By HPLC)[14] | In-stock[14] | Not specified | Provides synonyms and molecular formula.[14] |

| CymitQuimica | TRC-T291402 | 80%[11] | Light Yellow To Brown[11] | Not specified | Notes that the substance is light sensitive.[11] |

Quality Control and Synthesis

Synthesis of this compound

Quality Control Specifications

The quality of this compound is crucial for its use in quantitative research. Key quality control parameters to consider when purchasing from a commercial source include:

-

Identity Confirmation: Verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the molecular structure and the position of the deuterium labels.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A high chemical purity (often >95%) is essential to avoid interference from impurities in analytical assays.[14]

-

Isotopic Purity: This measures the percentage of the compound that is correctly labeled with the desired number of deuterium atoms. It is a critical parameter for internal standards and is usually determined by mass spectrometry.

-

Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch, detailing the results of their quality control testing.

Experimental Protocols and Research Applications

The primary application of this compound is as an internal standard for the accurate quantification of tetracycline in various biological and environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][9]

General Workflow for Tetracycline Quantification using LC-MS/MS with this compound Internal Standard

The following diagram illustrates a typical workflow for the quantification of tetracycline in a sample matrix.

Caption: Experimental workflow for tetracycline quantification.

Detailed Protocol: Quantification of Tetracycline in Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of tetracycline in plasma samples.

1. Materials and Reagents:

-

Tetracycline analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of tetracycline and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of tetracycline.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge, load the sample, wash, and elute the analytes.

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

4. LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Tetracycline: Select appropriate precursor and product ions (e.g., m/z 445.2 → 410.2).

-

This compound: Select appropriate precursor and product ions (e.g., m/z 451.2 → 416.2).

-

5. Data Analysis:

-

Integrate the peak areas for both tetracycline and this compound.

-

Calculate the peak area ratio of tetracycline to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of tetracycline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Tetracycline

The following diagram illustrates the mechanism by which tetracycline inhibits bacterial protein synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tigerweb.towson.edu [tigerweb.towson.edu]

- 5. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]

- 6. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 8. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. employees.csbsju.edu [employees.csbsju.edu]

- 14. isotope-labeled internal standards: Topics by Science.gov [science.gov]

Safeguarding Research: A Technical Guide to the Safe Handling, and Storage of Tetracycline-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for Tetracycline-d6 powder. Designed for laboratory personnel, this document synthesizes critical information to ensure the safe and effective use of this deuterated antibiotic in a research environment. The following sections detail personal protective equipment, emergency procedures, and proper storage conditions, alongside clear visual workflows to reinforce best practices.

Section 1: Compound Identification and Properties

This compound is the deuterated form of tetracycline (B611298), a broad-spectrum antibiotic.[1][2][3] It is commonly used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2] The powder's appearance ranges from yellow to brown solid.[4]

Key Properties:

-

Molecular Formula: C₂₂H₁₈D₆N₂O₈[4]

-

Molecular Weight: 450.47 g/mol [4]

-

Appearance: Yellow to Brown Solid[4]

Section 2: Safety and Hazard Information

Hazard Statements (based on Tetracycline Hydrochloride):

Section 3: Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is paramount when handling this compound powder to minimize exposure risk.

| PPE Category | Specifications |

| Eye Protection | Wear safety glasses with side shields or goggles. If dusty conditions, mists, or aerosols are present, use appropriate goggles.[9] |

| Hand Protection | Wear appropriate protective gloves. |

| Body Protection | Wear protective clothing.[6] |

| Respiratory Protection | Required when dusts are generated. Use a filter type P3 respirator or equivalent.[6] |

Section 4: Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7][10]

-

Dust Control: Minimize dust generation and accumulation.[9] Avoid dispersal of dust in the air.[9]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[6][9] Wash hands and any exposed skin thoroughly after handling.[7][9][11]

-

Exposure Avoidance: Avoid contact with eyes, skin, and clothing.[9][10] Do not breathe dust.[9]

-

Static Discharge: Take precautionary measures against static discharges.[9]

Storage

| Storage Condition | Recommendation |

| Temperature | Recommended storage temperature is 2-8°C (refrigerator) or -20°C for long-term storage.[1][4][12] |

| Container | Keep in a tightly closed, properly labeled container.[6][9] |

| Atmosphere | Store under an inert atmosphere.[4] |

| Light | Protect from light.[5][6] Store in an amber vial.[4] |

| Moisture | The compound is moisture-sensitive.[11] |

Section 5: Emergency Procedures

In the event of an emergency, follow these established protocols to mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][11] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10][11] |

Fire-Fighting Measures

| Extinguishing Media | Instructions |

| Suitable | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[10] |

| Unsuitable | No information available. |

Accidental Release Measures

| Spill Type | Containment and Cleanup Protocol |

| Powder Spill | Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid dispersal of dust in the air.[9] Ensure adequate ventilation.[10] |

Section 6: Visual Workflow and Decision Diagrams

To further clarify the handling and emergency procedures, the following diagrams illustrate the logical flow of actions.

Standard Laboratory Handling Workflow

Caption: Standard workflow for handling this compound powder.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personal exposure.

Section 7: Stability and Degradation

Tetracycline and its deuterated analogue are known to be sensitive to light and pH.[5][13] Under mildly acidic conditions (pH 2-6), tetracyclines can undergo epimerization.[13] Degradation can also occur under strongly acidic or alkaline conditions.[13] The optimal pH range for the degradation of tetracycline hydrochloride in aqueous solution by potassium ferrate has been found to be pH 9-10.[14]

Degradation Pathway Overview

Caption: Simplified overview of potential degradation pathways.

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9] Avoid release to the environment.[7]

This guide is intended for informational purposes for trained laboratory personnel. Always refer to the most current Safety Data Sheet provided by the supplier and follow all institutional and regulatory guidelines for chemical safety.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound (80%) | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. merck.com [merck.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. clearsynth.com [clearsynth.com]

- 13. unitedchem.com [unitedchem.com]

- 14. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Tetracycline-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tetracycline-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document presents solubility data for Tetracycline Hydrochloride (TCH) as a close surrogate, alongside available information for this compound. The methodologies for determining solubility are also detailed to assist researchers in their experimental design.

Introduction to this compound

This compound is a deuterated form of Tetracycline, a broad-spectrum antibiotic that inhibits protein synthesis in bacteria.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) and as tracers in pharmacokinetic studies.[2] Understanding the solubility of this compound in organic solvents is critical for the preparation of stock solutions, formulation development, and various in vitro and in vivo experimental setups.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, the solubility of Tetracycline Hydrochloride (TCH), which is structurally very similar, has been studied and can serve as a valuable reference. The primary difference lies in the isotopic substitution of six hydrogen atoms with deuterium, which is not expected to significantly alter its solubility properties.

One available data point indicates that this compound has a solubility of 10 mM in Dimethyl Sulfoxide (DMSO).[3]

The following table summarizes the mole fraction solubility of Tetracycline Hydrochloride (TCH) in several organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x1) of Tetracycline Hydrochloride in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | Acetone | Acetonitrile |

| 283.15 | 0.01087 | 0.00398 | 0.00213 | 0.00135 | 0.00013 | 0.00009 |

| 288.15 | 0.01052 | 0.00421 | 0.00227 | 0.00144 | 0.00015 | 0.00010 |

| 293.15 | 0.01018 | 0.00445 | 0.00242 | 0.00154 | 0.00017 | 0.00011 |

| 298.15 | 0.00985 | 0.00470 | 0.00258 | 0.00165 | 0.00019 | 0.00013 |

| 303.15 | 0.00953 | 0.00496 | 0.00275 | 0.00177 | 0.00022 | 0.00015 |

| 308.15 | 0.00922 | 0.00523 | 0.00293 | 0.00190 | 0.00025 | 0.00017 |

| 313.15 | 0.00892 | 0.00551 | 0.00312 | 0.00204 | 0.00029 | 0.00020 |

| 318.15 | 0.00863 | 0.00581 | 0.00332 | 0.00219 | 0.00033 | 0.00023 |

Data sourced from a study on the solubility of Tetracycline Hydrochloride.[4]

Qualitative Solubility Information for Tetracycline Hydrochloride:

-

Dimethyl Sulfoxide (DMSO): Approximately 1 mg/mL.[5]

-

Dimethylformamide (DMF): Approximately 1.4 mg/mL.[5]

-

Methanol and Ethanol: Soluble.[6]

-

Ether and Hydrocarbons: Insoluble.[6]

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining the solubility of a compound like this compound in organic solvents.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility as it measures the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is typically used for this purpose.

-